molecular formula C18H14ClFN2O2 B2516128 (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate CAS No. 318234-23-0

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate

Cat. No.: B2516128
CAS No.: 318234-23-0
M. Wt: 344.77
InChI Key: OZIGZAXQXYDBAE-UHFFFAOYSA-N
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Description

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate is a synthetic organic molecule that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrazole ring substituted with a chloro, methyl, and phenyl group, and is esterified with 4-fluorobenzenecarboxylate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a 1,3-dicarbonyl compound. For instance, 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde can be synthesized by reacting phenylhydrazine with ethyl acetoacetate under acidic conditions.

    Chlorination: The methyl group at the 5-position of the pyrazole ring can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves esterification of the pyrazole derivative with 4-fluorobenzenecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.

    Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl functionalities.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with biological targets, such as kinases or G-protein coupled receptors.

Medicine

Medicinally, pyrazole derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases. This compound could be explored for its pharmacological properties and potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl benzoate
  • (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-chlorobenzenecarboxylate
  • (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-methylbenzenecarboxylate

Uniqueness

The presence of the 4-fluorobenzenecarboxylate ester in (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate distinguishes it from other similar compounds. The fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique candidate for further research and development.

Properties

IUPAC Name

(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c1-22-17(19)15(16(21-22)12-5-3-2-4-6-12)11-24-18(23)13-7-9-14(20)10-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIGZAXQXYDBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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